

A Comparative Spectroscopic Guide to Ethyl Nitroacetate and Its Derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl nitroacetate*

Cat. No.: B140605

[Get Quote](#)

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic properties of key organic building blocks is paramount. This guide provides a detailed comparison of the spectroscopic data for **ethyl nitroacetate** and its α -substituted derivatives, offering valuable insights for compound characterization and reaction monitoring.

Ethyl nitroacetate is a versatile reagent in organic synthesis, serving as a precursor for a wide range of valuable compounds, including amino acids and various heterocyclic systems. The introduction of substituents at the α -carbon position significantly influences the molecule's electronic environment, leading to predictable shifts in its spectroscopic signatures. This guide presents a comparative analysis of ^1H NMR, ^{13}C NMR, Infrared (IR), and Mass Spectrometry (MS) data for **ethyl nitroacetate** and a selection of its derivatives to aid in their identification and characterization.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **ethyl nitroacetate** and two representative derivatives: an α -alkyl derivative (ethyl 2-nitrobutanoate) and an α -aryl derivative (ethyl 2-nitro-2-phenylacetate). This comparison highlights the influence of the substituent on the spectral properties.

Table 1: ^1H NMR Spectral Data (CDCl_3 , δ in ppm)

Compound	-CH ₃ (ester) (t)	-CH ₂ - (ester) (q)	α-H (s/t)	Other Protons
Ethyl Nitroacetate	1.32	4.31	5.30 (s, 2H)	-
Ethyl 2-Nitrobutanoate	1.28	4.27	4.85 (t, 1H)	1.01 (t, 3H, -CH ₂ CH ₃), 2.15 (m, 2H, -CH ₂ CH ₃)
Ethyl 2-Nitro-2-phenylacetate	1.25	4.25	6.15 (s, 1H)	7.35-7.50 (m, 5H, Ar-H)

Table 2: ¹³C NMR Spectral Data (CDCl₃, δ in ppm)

Compound	-CH ₃ (ester)	-O-CH ₂ -	C=O	α-C	Other Carbons
Ethyl Nitroacetate	13.9	63.5	162.8	77.2	-
Ethyl 2-Nitrobutanoate	13.8	63.2	166.5	87.9	11.2 (-CH ₂ CH ₃), 24.8 (-CH ₂ CH ₃)
Ethyl 2-Nitro-2-phenylacetate	13.9	63.8	165.4	86.1	128.5, 129.1, 130.2, 132.7 (Ar-C)

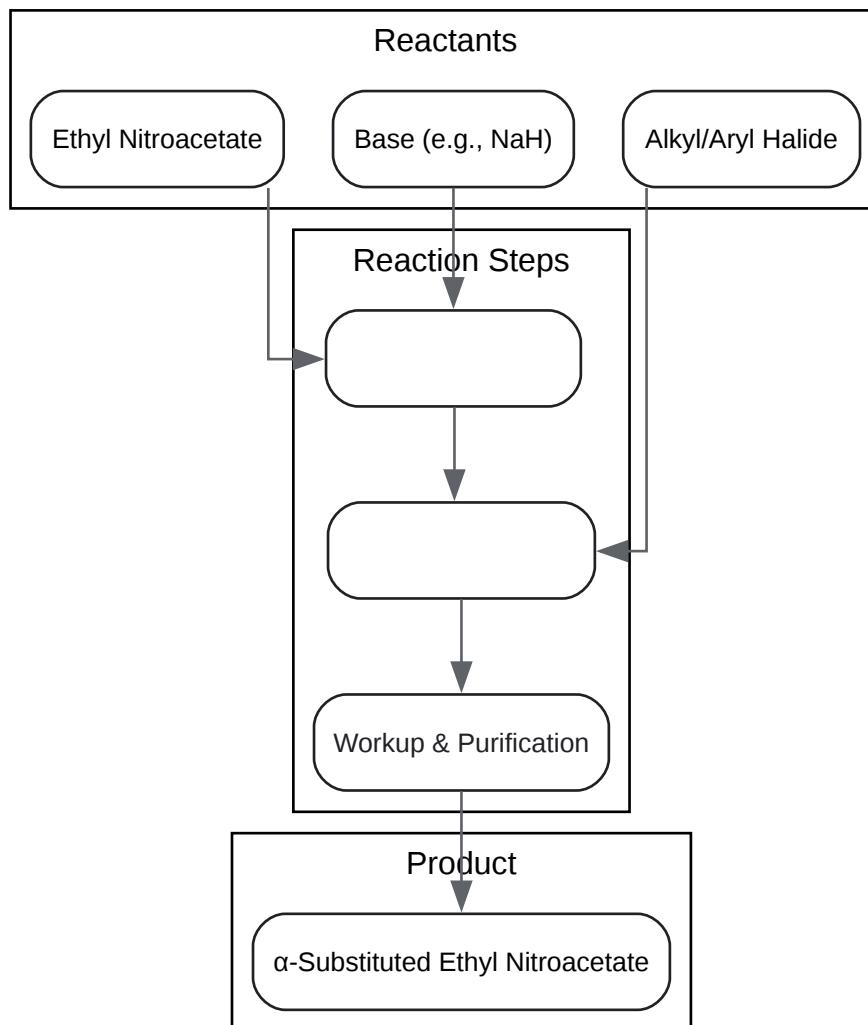
Table 3: Key IR Absorption Bands (cm⁻¹)

Compound	C=O Stretch	NO ₂ Asymmetric Stretch	NO ₂ Symmetric Stretch	C-O Stretch
Ethyl Nitroacetate	~1745	~1560	~1370	~1250
Ethyl 2-Nitrobutanoate	~1740	~1555	~1375	~1240
Ethyl 2-Nitro-2-phenylacetate	~1735	~1550	~1350	~1230

Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Ion (M ⁺)	Key Fragmentation Peaks
Ethyl Nitroacetate	133	88 [M-NO ₂] ⁺ , 60 [M-COOEt] ⁺ , 46 [NO ₂] ⁺
Ethyl 2-Nitrobutanoate	161	115 [M-NO ₂] ⁺ , 88, 73, 55
Ethyl 2-Nitro-2-phenylacetate	209	163 [M-NO ₂] ⁺ , 135, 105, 77

Experimental Protocols


The data presented in this guide were obtained using standard spectroscopic techniques. The following are generalized experimental protocols for the synthesis of α -substituted **ethyl nitroacetate** derivatives and their subsequent spectroscopic analysis.

General Synthesis of α -Substituted Ethyl Nitroacetate Derivatives

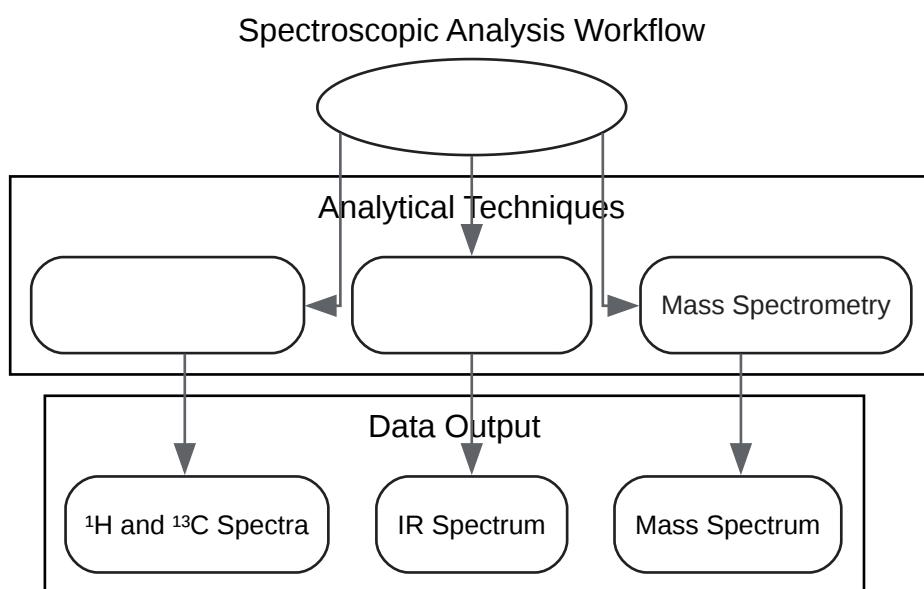
A common method for the synthesis of α -substituted **ethyl nitroacetate** derivatives is the alkylation or arylation of the enolate of **ethyl nitroacetate**.

Procedure:

- To a solution of **ethyl nitroacetate** (1.0 eq) in a suitable aprotic solvent (e.g., THF, DMF) at 0 °C, a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.1 eq) is added portion-wise.
- The reaction mixture is stirred at this temperature for 30 minutes to an hour to ensure complete formation of the enolate.
- The appropriate alkyl or aryl halide (e.g., ethyl iodide, benzyl bromide) (1.0-1.2 eq) is then added dropwise to the solution.
- The reaction is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extracted with an organic solvent (e.g., ethyl acetate).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.
- The crude product is then purified by column chromatography on silica gel to yield the desired α -substituted **ethyl nitroacetate** derivative.

General Synthesis of α -Substituted Ethyl Nitroacetate Derivatives[Click to download full resolution via product page](#)

General synthesis workflow.


Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on a 400 or 500 MHz spectrometer. Samples are dissolved in deuterated chloroform (CDCl_3) with tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm).

Fourier-Transform Infrared (IR) Spectroscopy: IR spectra are recorded on an FTIR spectrometer using attenuated total reflectance (ATR) for liquid samples or as a thin film on

NaCl plates. Absorbance frequencies are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS): Mass spectra are obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization (EI). The mass-to-charge ratios (m/z) of the molecular ion and major fragments are reported.

[Click to download full resolution via product page](#)

Workflow for spectroscopic analysis.

- To cite this document: BenchChem. [A Comparative Spectroscopic Guide to Ethyl Nitroacetate and Its Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b140605#spectroscopic-data-for-ethyl-nitroacetate-derivatives>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com